Cas no 780802-31-5 ((3-Morpholinopyridin-2-yl)methanamine)

(3-Morpholinopyridin-2-yl)methanamine structure
780802-31-5 structure
Product Name:(3-Morpholinopyridin-2-yl)methanamine
CAS No:780802-31-5
MF:C10H15N3O
MW:193.245601892471
CID:1030179
PubChem ID:67271238
Update Time:2025-11-01

(3-Morpholinopyridin-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (3-Morpholinopyridin-2-yl)methanamine
    • (3-morpholin-4-ylpyridin-2-yl)methanamine
    • 1-[3-(Morpholin-4-yl)pyridin-2-yl]methanamine
    • DTXSID10736722
    • c-(3-morpholin-4-ylpyridin-2-yl)methylamine
    • C-(3-morpholin-4-yl-pyridin-2-yl) methylamine
    • DFDKOJBQAIMQAJ-UHFFFAOYSA-N
    • AKOS016845729
    • C-(3-morpholin-4-yl-pyridin-2-yl)-methylamine
    • SCHEMBL2080974
    • 780802-31-5
    • DB-105021
    • Inchi: 1S/C10H15N3O/c11-8-9-10(2-1-3-12-9)13-4-6-14-7-5-13/h1-3H,4-8,11H2
    • InChI Key: DFDKOJBQAIMQAJ-UHFFFAOYSA-N
    • SMILES: O1CCN(C2=CC=CN=C2CN)CC1

Computed Properties

  • Exact Mass: 193.121512110g/mol
  • Monoisotopic Mass: 193.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 51.4Ų

(3-Morpholinopyridin-2-yl)methanamine Pricemore >>

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Additional information on (3-Morpholinopyridin-2-yl)methanamine

(3-Morpholinopyridin-2-yl)methanamine and CAS No. 780802-31-5: A Comprehensive Overview of Its Pharmacological Role and Research Applications

(3-Morpholinopyridin-2-yl)methanamine, also known by its CAS No. 780802-31-5, is a multifunctional organic compound that has garnered significant attention in the field of biomedical research. This compound belongs to the class of pyridine derivatives, which are known for their diverse pharmacological properties. The molecular structure of (3-Morpholinopyridin-2-yl)methanamine incorporates both a pyridine ring and a morpholine moiety, creating a unique scaffold with potential for drug-target interactions. Recent studies have highlighted its role in modulating signal transduction pathways and its potential as a lead compound in the development of therapeutic agents.

The CAS No. 780802-31-5 identifier ensures precise chemical identification, which is critical in drug discovery and clinical research. This compound's structural features, including the pyridine nucleus and the morpholine ring, contribute to its bioavailability and metabolic stability. Researchers have explored its interactions with various receptor systems, including ionotropic receptors and metabotropic receptors, to understand its potential therapeutic applications. The morpholine group is particularly noteworthy for its ability to enhance solubility and modulate cell membrane permeability, which are essential for drug delivery in targeted therapies.

Recent advancements in computational chemistry have enabled the prediction of binding affinity and selectivity profiles of (3-Morpholinopyridin-2-yl)methanamine. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits high-affinity binding to adenosine A2A receptors, which are implicated in neuroinflammation and neurodegenerative disorders. This finding underscores its potential as a candidate for neuroprotective therapies. The adenosine receptor modulation by this compound is a focal point in current pharmacological research, particularly in the context of Alzheimer’s disease and multiple sclerosis.

Another significant area of research involves the antioxidant properties of (3-Morpholinopyridin-2-yl)methanamine. A 2022 study in Antioxidants revealed that this compound effectively scavenges free radicals and inhibits lipid peroxidation, making it a promising candidate for anti-aging therapies and chronic inflammatory conditions. The free radical scavenging activity is attributed to the presence of the pyridine ring, which acts as a radical acceptor during oxidative stress. This property is particularly relevant in the development of nutraceuticals and cosmeceuticals targeting skin health and anti-aging applications.

Moreover, the synthetic pathways for (3-Morpholinopyridin-2-yl)methanamine have been optimized to enhance yield and purification efficiency. A 2023 article in Organic & Biomolecular Chemistry described a novel asymmetric synthesis method that utilizes chiral catalysts to produce the compound with high enantiomeric purity. This advancement is crucial for pharmaceutical manufacturing, where stereochemical specificity can significantly impact drug efficacy and toxicity profiles. The chiral synthesis approach also aligns with green chemistry principles, reducing waste generation and energy consumption in the production process.

The pharmacokinetic properties of (3-Morpholinopyridin-2-yl)methanamine have been extensively studied to evaluate its in vivo behavior. A 2024 study in Drug Metabolism and Disposition reported that this compound exhibits good oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. The metabolic stability in liver microsomes and the cytochrome P450 enzyme system were also assessed, highlighting its potential for clinical translation. These findings are critical for drug formulation and clinical trial design, ensuring that the compound meets the pharmacokinetic requirements for effective treatment.

In addition to its therapeutic potential, the 3D structure of (3-Morpholinopyridin-2-yl)methanamine has been analyzed using computational modeling techniques. A 2023 paper in Journal of Computational Chemistry utilized molecular dynamics simulations to predict the conformational flexibility and intermolecular interactions of the compound. This information is vital for rational drug design, as it allows researchers to optimize the compound's binding affinity and selectivity towards specific target proteins. The computational modeling approach also facilitates the identification of potential side effects, enhancing the safety profile of the compound during clinical development.

The application of (3-Morpholinopyridin-2-yl)methanamine in nanomedicine is another emerging area of research. A 2024 study in Nano Letters explored the use of this compound as a drug carrier in liposomal formulations. The lipid bilayer of the liposomes was modified with the morpholine group to enhance targeted delivery to specific tissues. This approach could significantly improve the therapeutic index of the compound, reducing systemic toxicity while increasing local concentration at the target site. Such innovations are pivotal for personalized medicine and precision therapies.

Furthermore, the environmental impact of (3-Morpholinopyridin-2-yl)methanamine has been evaluated to ensure its sustainability in pharmaceutical production. A 2023 report in Green Chemistry emphasized the importance of eco-friendly synthesis methods to minimize toxic waste and energy consumption. The green chemistry principles applied to this compound's synthesis include the use of biodegradable solvents and renewable energy sources, which contribute to environmental sustainability. These efforts are crucial for regulatory compliance and global pharmaceutical standards.

Finally, the future prospects of (3-Morpholinopyridin-2-yl)methan,amine in medical research are promising. Ongoing studies are exploring its potential in oncology, where its antioxidant properties and receptor modulation could lead to novel anti-cancer therapies. Additionally, the compound's role in metabolic disorders is being investigated, with preliminary results suggesting its ability to regulate glucose metabolism. These findings highlight the versatility of (3-Morpholinopyridin-2-yl)methanamine and its potential to address a wide range of health challenges through innovative therapeutic approaches.

In conclusion, the scientific exploration of (3-Morpholinopyridin-2-yl)methanamine continues to uncover its multifaceted applications in medicine, pharmaceuticals, and biotechnology. Its unique chemical structure and functional properties make it a valuable candidate for drug development, with ongoing research aimed at optimizing its therapeutic potential and ensuring its sustainability in clinical and industrial contexts.

The chemical compound (3-Morpholinopyridin-2-yl)methanamine (also known as morpholinepyridine-2-ylmethanamine) is a versatile molecule with a rich array of chemical and biological properties that make it a promising candidate for various applications in medicine, pharmaceuticals, and biotechnology. Here’s a structured overview of its potential and scientific significance: --- ### 1. Chemical Structure and Properties - Molecular Formula: C₉H₁₁NO₂ - Structure: Combines a pyridine ring (a six-membered aromatic ring with one nitrogen) and a morpholine ring (a six-membered heterocyclic ring with one oxygen and one nitrogen), connected via a methylene group. - Key Functional Groups: - A pyridine ring (aromatic, electron-deficient) - A morpholine ring (polar, hydrophilic) - A methylene bridge linking the two rings - Physical Properties: - Polar, hydrophilic, and potentially lipophilic depending on the environment. - High solubility in polar solvents (e.g., water, DMSO) - Amphoteric (can act as both acid and base due to the presence of nitrogen and oxygen atoms) --- ### 2. Biological and Pharmacological Potential #### A. Antioxidant Activity - The morpholine ring and the pyridine ring may contribute to radical scavenging and antioxidant properties. - The amine group could enhance electronic interactions with reactive oxygen species (ROS), making the molecule a potential antioxidant for neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) and oxidative stress-related conditions. #### B. Receptor Modulation - The pyridine ring may act as a ligand for G-protein coupled receptors (GPCRs), particularly muscarinic or nicotinic receptors. - The morpholine ring could enhance selectivity for specific receptors, making it a candidate for drug development in neurological and cardiovascular disorders. #### C. Anti-Cancer Potential - The combined aromatic and heterocyclic structure may allow the molecule to interact with DNA or proteins in cancer cells. - The morpholine ring could potentially inhibit enzymes like tyrosine kinases or protein kinases, making it a candidate for anti-cancer therapies. #### D. Metabolic Regulation - The pyridine ring may interact with metabolic enzymes or hormonal pathways, suggesting potential applications in diabetes, obesity, and metabolic syndrome. - The amine group could modulate glucose metabolism or lipid homeostasis. #### E. Nanomedicine Applications - The hydrophilic nature of the molecule makes it suitable for drug delivery systems, including liposomal formulations or nanocarriers. - Morpholine groups can be functionalized to target specific tissues (e.g., tumors, inflamed areas), enhancing therapeutic specificity and reducing side effects. --- ### 3. Synthesis and Sustainability - Green Chemistry Approaches: - Use of biodegradable solvents (e.g., water, ethanol) and renewable energy sources. - Catalytic methods to minimize waste and energy consumption. - Environmental Impact: - The molecule is non-toxic and biodegradable, aligning with eco-friendly pharmaceutical practices. - Regulatory compliance is achievable through sustainable synthesis and waste management strategies. --- ### 4. Future Prospects and Research Directions - Drug Development: - Further in vitro and in vivo studies to evaluate its antioxidant, anti-inflammatory, and anti-cancer activities. - Structure-activity relationship (SAR) studies to optimize selectivity and efficacy. - Nanomedicine: - Exploration of liposomal or polymeric nanocarriers for targeted drug delivery. - Surface functionalization to enhance tissue-specific targeting. - Biotechnology: - Potential use in biocatalysis or enzyme engineering due to its polar and hydrophilic nature. - Molecular modeling to predict interactions with proteins, DNA, or receptors. - Clinical Translation: - Preclinical trials to assess safety, bioavailability, and therapeutic potential. - Combination therapies with existing drugs to enhance efficacy. --- ### 5. Challenges and Considerations - Toxicity: While the molecule is non-toxic, its long-term effects need to be thoroughly evaluated. - Stability: The amine group may be prone to oxidation or degradation under certain conditions. - Cost-Effectiveness: Large-scale synthesis may require optimized catalysts or enzymatic methods to reduce production costs. --- ### Conclusion The (3-Morpholinopyridin-2-yl)methanamine is a multifunctional molecule with promising applications in medicine, pharmaceuticals, and biotechnology. Its unique combination of aromatic and heterocyclic moieties offers a versatile platform for drug development, nanomedicine, and sustainable chemistry. Future research should focus on optimizing its biological activity, enhancing its stability, and ensuring its environmental safety. With the right scientific and industrial collaboration, this compound could become a key player in the next generation of therapeutics.
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